Pharmacokinetics and pharmacodynamics of CAS 1164-72-3
Pharmacokinetics and pharmacodynamics of CAS 1164-72-3
An In-Depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Characterization of 7-Methoxy-4-methylcoumarin (CAS 1164-72-3)
Foreword
The journey of a chemical entity from a laboratory curiosity to a potential therapeutic agent is paved with rigorous scientific investigation. Central to this endeavor is the thorough characterization of its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This guide provides a comprehensive framework for elucidating these properties for 7-methoxy-4-methylcoumarin (CAS 1164-72-3). As a member of the coumarin family—a class of compounds renowned for its diverse pharmacological activities—understanding the specific behavior of this molecule is paramount for any future development efforts.[1][2][3] This document is structured not as a rigid template, but as a logical, causality-driven narrative, reflecting the fluid and interconnected nature of preclinical drug discovery. We will delve into not just the "what" and "how" of experimental protocols, but the critical "why," providing the foundational insights necessary for robust and reliable data generation.
Section 1: Compound Profile and Physicochemical Properties
7-Methoxy-4-methylcoumarin is a synthetically accessible derivative of the benzopyrone family.[3] Its core structure is a privileged scaffold in medicinal chemistry, known to interact with various biological targets.[2] Before embarking on complex biological assays, a firm grasp of its fundamental physicochemical properties is essential, as these characteristics profoundly influence its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4]
| Property | Value | Source |
| CAS Number | 2555-28-4 | [5] |
| Molecular Formula | C₁₁H₁₀O₃ | Generic Chemical Databases |
| Molecular Weight | 190.20 g/mol | Generic Chemical Databases |
| Appearance | White to off-white crystalline powder | Generic Chemical Databases |
| Purity | ≥98% (Commercial) | [5] |
| Solubility | Soluble in organic solvents (e.g., DMSO, Ethanol); Poor aqueous solubility is anticipated. | [4] |
Note: Poor aqueous solubility is a common challenge that can invalidate permeability and metabolism data if not properly addressed in formulation.[4]
Section 2: Pharmacokinetic (PK) Elucidation: The Fate of the Molecule
Pharmacokinetics is the study of "what the body does to the drug." A comprehensive PK profile is crucial for predicting in vivo exposure, guiding dose selection, and understanding potential liabilities.[4][6] We will now detail the core in vitro assays essential for building this profile.
Absorption: Crossing the Intestinal Barrier
For orally administered drugs, absorption across the intestinal epithelium is the first major hurdle. The Caco-2 permeability assay is the industry gold standard for predicting this process in vitro.[7][8][9] This model utilizes a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal barrier, complete with tight junctions and active transporters.[9]
Causality Behind Experimental Choices: We employ a bidirectional assay (measuring transport from apical-to-basolateral, A-B, and basolateral-to-apical, B-A) for a critical reason: to identify if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[9][10] An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests active efflux, a common cause of poor oral bioavailability.[10] The integrity of the cell monolayer is paramount; thus, continuous monitoring via Transepithelial Electrical Resistance (TEER) is a non-negotiable quality control step.[9][11]
Step-by-Step Methodology:
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Cell Seeding and Differentiation: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to form a differentiated, polarized monolayer.[12]
-
Monolayer Integrity Verification: Before the experiment, measure the TEER of each well. Only monolayers with TEER values exceeding 250 Ω·cm² should be used.[11] Post-experiment, the integrity can be confirmed using a paracellular marker like Lucifer Yellow.[8]
-
Compound Preparation: Prepare a dosing solution of 7-methoxy-4-methylcoumarin (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).[9] The final concentration of the solubilizing solvent (e.g., DMSO) must be kept low (<1%) to prevent cytotoxicity.
-
A-B Permeability: Add the dosing solution to the apical (A) chamber and fresh buffer to the basolateral (B) chamber.
-
B-A Permeability: In a separate set of wells, add the dosing solution to the basolateral (B) chamber and fresh buffer to the apical (A) chamber.
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver chamber at specified time points (e.g., 60 and 120 minutes).[8] A sample from the donor chamber is also taken at the end to calculate mass balance (recovery).
-
Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method for high sensitivity and selectivity.[8]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio (ER) is then determined.
Workflow for Caco-2 Permeability Assessment
Caption: Hypothesized inhibition of the COX-2 inflammatory pathway.
In Vitro Efficacy: Target Engagement
To test the hypothesis of COX inhibition, a cell-free enzymatic assay is the most direct approach. This removes the complexities of cellular uptake and efflux, providing a clear measure of target engagement.
Authoritative Grounding & Protocol Integrity: This protocol is based on well-established commercial kits that utilize a fluorometric probe to detect the peroxidase activity of COX, which generates Prostaglandin G2. [13][14]The use of a known, potent inhibitor like Celecoxib as a positive control is mandatory to validate the assay's performance and ensure that the enzyme is active and responsive to inhibition. [13][14] Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, reconstitute the human recombinant COX-2 enzyme, and prepare solutions of the fluorometric probe and arachidonic acid substrate according to the manufacturer's protocol. [14]2. Compound Plating: In a 96-well white opaque plate, add varying concentrations of 7-methoxy-4-methylcoumarin (typically in a serial dilution). Include wells for "Enzyme Control" (no inhibitor) and "Inhibitor Control" (e.g., Celecoxib). [14]3. Reaction Mix Addition: Prepare and add a reaction mix containing the assay buffer, probe, and COX-2 enzyme to all wells.
-
Incubation: Incubate the plate for a short period (e.g., 10 minutes) at the recommended temperature (e.g., 25°C or 37°C) to allow the test compound to interact with the enzyme. [15]5. Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells, preferably using a multi-channel pipette for simultaneous start. 6. Fluorometric Reading: Immediately begin reading the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes. [13][14]7. Data Analysis: Calculate the rate of reaction (slope) for each concentration. Determine the percent inhibition relative to the enzyme control and plot the results to calculate the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
Conclusion
This guide provides a robust, scientifically-grounded framework for the initial pharmacokinetic and pharmacodynamic characterization of 7-methoxy-4-methylcoumarin. By systematically applying these validated in vitro protocols, researchers can generate high-quality, decision-enabling data regarding the compound's absorption potential, distribution characteristics, metabolic fate, and potential anti-inflammatory activity. The insights gained from these studies are the indispensable first step in evaluating the therapeutic potential of this, and indeed any, promising chemical entity.
References
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- Title: Plasma Protein Binding Assay (Equilibrium Dialysis).
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- Title: DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
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- Title: Caco2 assay protocol.
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- Title: Caco-2 Permeability Assay Protocol.
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Title: Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer. Source: PMC. URL: [Link]
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Title: Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review. Source: ResearchGate. URL: [Link]
- Title: ab283401– COX2 Inhibitor Screening Kit (Fluorometric).
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Title: Coumarin and Its Derivatives. Source: MDPI. URL: [Link]
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Title: 7-Methoxy-4-methylcoumarin: Standard Molar Enthalpy of Formation Prediction in the Gas Phase Using Machine Learning and Its Comparison to the Experimental Data. Source: ACS Omega. URL: [Link]
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